4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride physical properties
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride physical properties
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
This guide provides a comprehensive technical overview of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride, a key reagent and building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physical properties, synthetic pathways, chemical reactivity, and critical safety protocols, grounding all information in established scientific principles and practices.
Core Physicochemical Properties
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride is a multi-functionalized aromatic compound whose utility is derived from its unique combination of reactive and modulating groups.[1] The presence of a highly reactive sulfonyl chloride group, a versatile bromine atom for cross-coupling, and an electron-withdrawing trifluoromethyl group for modulating bioactivity makes it a valuable asset in pharmaceutical and materials science research.[1][2][3]
The essential physical and chemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 351003-47-9 | [4][5][6][7] |
| Molecular Formula | C₇H₃BrClF₃O₂S | [4][5][6] |
| Molecular Weight | 323.51 g/mol | [5][8] |
| Appearance | White to light yellow solid | Inferred from melting point |
| Melting Point | 32-33 °C | [4][8] |
| Boiling Point | 290.6 °C @ 760 mmHg; 92-94 °C @ 0.35 mmHg | [4][8] |
| Density | 1.833 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.5360 | [4][8] |
| Flash Point | >110 °C (>230 °F) - closed cup | [4] |
| SMILES String | FC(F)(F)c1cc(ccc1Br)S(Cl)(=O)=O | |
| InChI Key | QCFIMBHKZZLZAE-UHFFFAOYSA-N |
Synthesis and Purification Protocol
The synthesis of benzenesulfonyl chlorides can be approached through several established routes, with the choice often depending on the availability of starting materials and the desired scale.[1] A common and reliable method involves the diazotization of a corresponding aniline followed by a Sandmeyer-type reaction. This multi-step pathway offers excellent control and often results in a purer final product compared to direct chlorosulfonation methods.[1]
Experimental Protocol: Synthesis via Diazotization-Sandmeyer Reaction
This protocol outlines the conversion of 4-bromo-3-(trifluoromethyl)aniline to the target sulfonyl chloride.
Step 1: Diazotization of Aniline
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 4-bromo-3-(trifluoromethyl)aniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to below -5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 0 °C. The formation of the diazonium salt is indicated by a slight color change.
-
Stir the resulting mixture for an additional 30 minutes at this temperature.
Step 2: Sulfonylation (Sandmeyer-type Reaction)
-
In a separate, larger vessel, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid, saturated with copper(I) chloride (CuCl) as a catalyst.
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until gas evolution ceases.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a large volume of ice-water. The crude sulfonyl chloride will precipitate as a solid or oil.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Wash the combined organic layers with cold saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation for larger scales.[8]
Caption: A generalized workflow for the synthesis of the target compound.
Chemical Reactivity and Core Applications
The synthetic value of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride stems from its trifecta of functional groups.
-
Sulfonyl Chloride (-SO₂Cl): This group is a powerful electrophile, highly susceptible to nucleophilic attack. Its primary reactions involve the formation of sulfonamides with primary or secondary amines and sulfonate esters with alcohols.[1] This reactivity is the cornerstone of its use in building complex molecules.
-
Trifluoromethyl (-CF₃): The -CF₃ group is strongly electron-withdrawing and is a well-known bioisostere for other groups in drug design.[3] Its incorporation into a molecule can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3] A substantial number of FDA-approved drugs contain this moiety, highlighting its importance in modern medicinal chemistry.[9]
-
Bromine (-Br): The bromine atom serves as a versatile handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2] This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]
These features make the compound an exceptionally valuable building block in drug discovery for creating sulfonamide-based therapeutics and other complex molecular architectures.[1]
Caption: Key reactions of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride.
Safety, Handling, and Storage
As with all sulfonyl chlorides, 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride is a corrosive and moisture-sensitive compound that demands careful handling.[1] Adherence to rigorous safety protocols is mandatory to prevent injury and ensure experimental integrity.
Hazard Classification:
-
GHS Pictogram: GHS05 (Corrosion)[10]
-
Signal Word: Danger[10]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[11]
Handling and Personal Protective Equipment (PPE):
-
All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[12]
-
Mandatory PPE includes:
-
Avoid contact with skin and eyes.[12] Emergency eyewash stations and safety showers must be immediately accessible.[13]
Storage and Incompatibilities:
-
Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[12][13][14]
-
The compound is moisture-sensitive and reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[1][15] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[14]
-
Keep away from incompatible materials such as strong bases, oxidizing agents, ammonia, and metals.[13]
Spill and Disposal Procedures:
-
Small Spills: Absorb with a dry, inert material such as sand, vermiculite, or earth. Do not use combustible materials. Place in a sealed container for disposal.
-
Large Spills: Evacuate the area. Do not attempt to clean up without appropriate respiratory protection and full-body protective clothing. Prevent the spill from entering drains.
-
Disposal: Dispose of waste material in accordance with all local, state, and federal regulations. Never neutralize with water indiscriminately.
Caption: A decision flowchart for safe handling of the reagent.
References
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride 97 351003-47-9. Sigma-Aldrich.
- 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride 351003-47-9. Guidechem.
- SULPHURYL CHLORIDE - SD Fine-Chem. SDFine.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (Cas 351003-47-9). Parchem.
- ICSC 0198 - SULPHURYL CHLORIDE.
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | C7H3BrClF3O2S | CID 2778606. PubChem.
- SAFETY D
- Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride - Data Sheet.
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride 97 351003-46-8. Sigma-Aldrich.
- Synthesis of sulfonyl chloride substr
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride. Oakwood Chemical.
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | 351003-47-9. Manchester Organics.
- The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY D
- 351003-47-9|4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride. BLDpharm.
- 351003-46-8|3-Bromo-5-(trifluoromethyl)benzenesulphonylchloride. BLD Pharm.
- Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry (RSC Publishing).
- 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride | C7H3BrClF3O3S. PubChem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
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